9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol

Catalog No.
S14140969
CAS No.
M.F
C9H9ClO3
M. Wt
200.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol

Product Name

9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-ol

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

InChI

InChI=1S/C9H9ClO3/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5,11H,1-3H2

InChI Key

PSINLVXPGMYLPQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=C2)O)Cl)OC1

9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol is a chemical compound with the molecular formula C10H9ClO4C_{10}H_9ClO_4 and a molecular weight of approximately 228.63 g/mol. This compound features a chlorinated dioxepin structure, which is characterized by a fused benzodioxepin ring system. The presence of the hydroxyl group at the 7-position and chlorine at the 9-position contributes to its unique chemical properties and potential biological activities .

The reactivity of 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol can be attributed to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in esterification or etherification reactions, reacting with acids or alcohols respectively.
  • Oxidation: The compound may also be susceptible to oxidation, potentially converting the hydroxyl group into a carbonyl group under certain conditions.

These reactions facilitate the synthesis of derivatives that may exhibit enhanced biological activities or altered physical properties.

Synthesis of 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate phenolic precursors and chlorinated reagents, cyclization can yield the dioxepin structure.
  • Chlorination: Introduction of chlorine can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride on suitable substrates.
  • Functional Group Modifications: Subsequent modifications can introduce the hydroxyl group at the desired position through reduction or hydrolysis reactions.

These methods allow for the preparation of the compound in varying yields and purities depending on reaction conditions.

9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol has potential applications in:

  • Pharmaceutical Development: Its unique structure may serve as a lead compound for drug development targeting various diseases.
  • Chemical Research: Utilized in studies investigating structure-activity relationships within related chemical classes.
  • Agricultural Chemistry: Potential use as a biopesticide or fungicide due to its antimicrobial properties.

Interaction studies involving 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol are crucial for understanding its biological effects. Research should focus on:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Analyzing how effectively this compound enters cells and its subsequent metabolic pathways.
  • Synergistic Effects: Exploring interactions with other compounds could reveal enhanced efficacy in therapeutic applications.

Several compounds share structural similarities with 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol. Notable examples include:

Compound NameCAS NumberKey Features
8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-am878217-62-0Amine substitution at position 8
9-chloro-3,4-dihydrobenzo[b][1,4]dioxepine855991-71-8Lacks hydroxyl group; potential for different reactivity
3-hydroxybenzo[b][1,4]dioxepineNot availableHydroxyl group at different position; altered biological activity

Uniqueness

The uniqueness of 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol lies in its specific positioning of functional groups (chlorine and hydroxyl), which may confer distinct biological activities compared to its analogs. Its structural configuration could lead to novel interactions within biological systems that are not observed in other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.0240218 g/mol

Monoisotopic Mass

200.0240218 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

Explore Compound Types